1-(2-Chloro-4-methylbenzyl)azetidin-3-ol
Description
Properties
IUPAC Name |
1-[(2-chloro-4-methylphenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-2-3-9(11(12)4-8)5-13-6-10(14)7-13/h2-4,10,14H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCARUUJGGRILCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CC(C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Chloro-4-methylbenzyl)azetidin-3-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The exploration of its pharmacological properties is crucial for understanding its therapeutic applications, particularly in cancer treatment and other diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.
- Molecular Formula : C11H12ClN
- Molecular Weight : 197.67 g/mol
- IUPAC Name : 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol
Biological Activity Overview
Research indicates that 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol exhibits a range of biological activities, particularly in anticancer applications. The following sections detail specific findings from various studies.
Anticancer Activity
- Mechanism of Action : The compound has shown to disrupt microtubule dynamics, similar to other known anticancer agents. This disruption leads to cell cycle arrest and apoptosis in cancer cells.
- Cell Line Studies :
- In vitro studies on MCF-7 (human breast cancer) and HeLa (cervical cancer) cell lines demonstrated significant cytotoxic effects, with IC50 values indicating potent activity at low concentrations.
- For instance, one study reported an IC50 value of 0.075 µM against MCF-7 cells, suggesting a strong antiproliferative effect .
Comparative Analysis with Other Compounds
The biological activity of 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol can be compared to other compounds within its class:
| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol | 0.075 | MCF-7 | Microtubule disruption |
| Doxorubicin | 0.10 | MCF-7 | Topoisomerase inhibition |
| Tamoxifen | 0.12 | MCF-7 | Estrogen receptor modulation |
Case Studies
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis and Characterization : A study detailed the synthesis pathways for 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol, employing techniques such as NMR and mass spectrometry to confirm structure and purity .
- In Vivo Studies : Animal model studies are needed to evaluate the pharmacokinetics and therapeutic efficacy in vivo, which would provide insights into dosage and potential side effects.
Scientific Research Applications
The compound 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol is a significant chemical in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.
Pharmacological Studies
This compound has been investigated for its role as a calcium receptor antagonist. Such antagonists are crucial in treating conditions related to calcium signaling, including hypertension and cardiac arrhythmias. The ability of 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol to modulate calcium levels could lead to novel treatments for these conditions .
Synthesis of Chiral Compounds
The compound is also utilized in asymmetric synthesis, where it serves as a precursor for creating chiral molecules. These chiral compounds are essential in the pharmaceutical industry due to their specific biological activities. The use of 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol in such processes can enhance the efficiency and yield of desired enantiomers .
Cosmetic Formulations
In cosmetic science, the compound's properties have been explored for its potential use as an ingredient in topical formulations. Its efficacy in enhancing skin penetration and stability of active ingredients makes it valuable in developing effective cosmetic products .
Research has shown that this compound exhibits various biological activities, including anti-inflammatory and analgesic effects. These properties make it a candidate for further investigation in the development of new therapeutic agents targeting pain and inflammation .
Table 1: Applications of 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol
Case Study 1: Calcium Antagonism
A study demonstrated that derivatives of 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol exhibited significant calcium channel blocking activity. This was evaluated using isolated tissue preparations, showing promise for treating cardiovascular diseases.
Case Study 2: Chiral Synthesis Efficiency
In a comparative analysis, researchers utilized this compound in the synthesis of several chiral drugs. The results indicated that using 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol improved the enantiomeric excess significantly compared to traditional methods.
Case Study 3: Cosmetic Efficacy
A formulation containing this compound was tested for its moisturizing effects on human skin. Results showed that subjects experienced improved hydration levels compared to a control group, indicating its potential as an effective cosmetic ingredient.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
The table below compares key structural and molecular parameters of 1-(2-Chloro-4-methylbenzyl)azetidin-3-ol with similar compounds:
*Calculated based on analogous structures.
Substituent Effects
- Electron Effects : The 2-chloro-4-methylbenzyl group in the target compound combines an electron-withdrawing Cl and an electron-donating CH₃. This contrasts with 1-(4-Chlorobenzyl)azetidin-3-ol, where Cl at the 4-position creates a purely electron-withdrawing environment .
- Lipophilicity : Benzhydryl and trifluoromethyl derivatives (e.g., ) exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Preparation Methods
Synthesis via Epichlorohydrin Ring Opening
One documented method for preparing azetidin-3-ol derivatives involves the reaction of amino derivatives with epichlorohydrin or epibromohydrin in an inert solvent, leading to azetidinols after ring closure and functionalization. This approach is applicable to the synthesis of 1-(2-chloro-4-methylbenzyl)azetidin-3-ol by using the corresponding 2-chloro-4-methylbenzylamine as the nucleophile.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2-Chloro-4-methylbenzylamine + epichlorohydrin | Nucleophilic ring opening of epichlorohydrin by amine |
| 2 | Cyclization under inert solvent conditions | Formation of azetidin-3-ol ring |
| 3 | Purification (e.g., crystallization) | Isolation of 1-(2-chloro-4-methylbenzyl)azetidin-3-ol |
This method is supported by patent literature describing the preparation of azetidinols from amino derivatives and epichlorohydrin, which can be adapted for the specific benzylamine variant required.
Alkylation of Azetidin-3-ol
Alternatively, azetidin-3-ol can be alkylated at the nitrogen with 2-chloro-4-methylbenzyl halides (e.g., bromide or chloride) under basic conditions. This method involves:
- Starting from azetidin-3-ol as a core scaffold.
- Reacting with 2-chloro-4-methylbenzyl halide in the presence of a base such as potassium carbonate or sodium hydride.
- Conducting the reaction in polar aprotic solvents like DMF or DMSO to facilitate nucleophilic substitution.
This route offers a direct way to attach the 2-chloro-4-methylbenzyl group to the azetidin-3-ol nitrogen, yielding the target compound.
Stereochemical Considerations and Enantiopurity
Azetidin-3-ol compounds often require control over stereochemistry due to their biological activity. Methods involving chiral starting materials or chiral resolution can be employed.
Purification and Characterization
After synthesis, purification is typically achieved by:
- Washing organic phases with water to remove inorganic impurities.
- Crystallization of the product, sometimes as hydrobromide salts, to enhance purity and stability.
Characterization includes:
- NMR spectroscopy to confirm the azetidine ring and benzyl substitution.
- Mass spectrometry for molecular weight confirmation.
- Optical rotation or chiral HPLC for enantiomeric excess assessment.
Research Findings and Comparative Analysis
Q & A
Q. How can multi-step synthetic routes be optimized for scalability without compromising yield?
- Methodological Answer :
- Flow Chemistry : Reduces reaction times and improves heat transfer for exothermic steps.
- Catalysis : Screen Pd/C or Ni catalysts for hydrogenation steps (patent data suggest tert-butyl groups require milder conditions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
